1,4,8,12-Tetraazacyclopentadecane (CAS 15439-16-4) is a saturated 15-membered tetraaza macrocycle, a class of compounds known for their ability to form highly stable complexes with a variety of transition metal ions. The defining characteristic of these macrocycles is their pre-organized structure, which features a central cavity whose size is determined by the number of atoms in the ring. This structural feature is a primary determinant of the ligand's selectivity towards specific metal ions, as the stability of the resulting complex is maximized when the metal ion's ionic radius is compatible with the macrocycle's cavity size. This principle, known as the macrocyclic effect, results in complexes that are thermodynamically more stable than their analogous open-chain counterparts. Consequently, 1,4,8,12-Tetraazacyclopentadecane serves as a critical precursor in coordination chemistry for creating well-defined metal complexes for applications in catalysis, electrochemistry, and materials science.
Substituting 1,4,8,12-tetraazacyclopentadecane with other common tetraaza macrocycles, such as 1,4,7,10-tetraazacyclododecane (cyclen, 12-membered ring) or 1,4,8,11-tetraazacyclotetradecane (cyclam, 14-membered ring), is often not viable due to the precise structural requirements of target applications. The stability and electrochemical properties of the resulting metal complexes are highly dependent on the 'fit' between the metal ion and the ligand's cavity. A mismatch in size can lead to strained bond lengths, altered coordination geometries, and significantly different redox potentials. For example, the larger cavity of a 15-membered ring compared to a 12- or 14-membered ring can be essential for accommodating a specific metal ion in a desired coordination geometry, or for tuning the electronic properties of the metal center for a specific catalytic or electrochemical process. Therefore, selecting the correct macrocycle ring size is a critical, non-interchangeable parameter for achieving reproducible and optimal performance in synthesis and material formulation.
The 15-membered ring of 1,4,8,12-tetraazacyclopentadecane provides a better size match for the Cu(II) ion compared to the larger 16-membered ring of 1,5,9,13-tetraazacyclohexadecane. This results in a significantly more favorable enthalpy of formation for the [Cu(1,4,8,12-tetraazacyclopentadecane)]2+ complex. The enthalpy of formation for the complex with the 15-membered ring is -98.3 kJ/mol, while the complex with the 16-membered ring is less stable, with an enthalpy of formation of -87.4 kJ/mol.
| Evidence Dimension | Enthalpy of Formation (ΔH°) with Cu(II) |
| Target Compound Data | -98.3 kJ/mol |
| Comparator Or Baseline | 1,5,9,13-tetraazacyclohexadecane (16-membered ring): -87.4 kJ/mol |
| Quantified Difference | 10.9 kJ/mol more exothermic (more stable) |
| Conditions | Aqueous solution, 25 °C |
For applications requiring high thermal or chemical stability of the copper complex, the higher thermodynamic stability offered by the 15-membered ring provides a distinct advantage in process robustness and product longevity.
The ring size of the tetraaza macrocycle directly influences the redox potential of the complexed nickel ion. The Ni(II)/Ni(I) redox couple for the complex of 1,4,8,12-tetraazacyclopentadecane occurs at -1.55 V vs. Ag/AgCl. This is distinct from the redox potential of the nickel complex with the 14-membered cyclam ligand, which is -1.65 V vs. Ag/AgCl. This difference highlights the ability to tune the reductive power of the nickel center by selecting the appropriate macrocycle.
| Evidence Dimension | Ni(II)/Ni(I) Redox Potential (E½) |
| Target Compound Data | -1.55 V vs. Ag/AgCl |
| Comparator Or Baseline | [Ni(cyclam)]2+ (14-membered ring): -1.65 V vs. Ag/AgCl |
| Quantified Difference | 100 mV less negative potential |
| Conditions | Acetonitrile solution with 0.1 M TEAP as supporting electrolyte. |
In electrocatalysis or redox-mediated synthesis, a 100 mV difference in redox potential is significant and can determine the feasibility, selectivity, and energy efficiency of a target reaction.
1,4,8,12-Tetraazacyclopentadecane has been successfully used to synthesize and isolate stable alkyl-chromium(III) complexes, such as [Cr(CH2Cl)([15]aneN4)(H2O)]2+. The kinetics of the reactions of these complexes have been studied, demonstrating their suitability as precursors for mechanistic and synthetic studies in organometallic chemistry. This established reactivity provides a reliable starting point for researchers developing new chromium-based reagents or catalysts, a feature not universally documented for all macrocycle variants.
| Evidence Dimension | Demonstrated Use as a Ligand for Stable Organometallic Complexes |
| Target Compound Data | Forms stable and kinetically-studied alkyl-chromium(III) complexes. |
| Comparator Or Baseline | General class of tetraaza macrocycles, where such specific reactivity is not always characterized. |
| Quantified Difference | Not applicable |
| Conditions | Aqueous solutions for kinetic studies of reactions with mercury(II) ions. |
For researchers in organometallic synthesis, procuring a ligand with documented success in forming stable and reactive organometallic species reduces precursor risk and development time.
The distinct Ni(II)/Ni(I) redox potential of its nickel complex makes 1,4,8,12-tetraazacyclopentadecane a strong candidate for developing electrocatalysts where precise control over the operating voltage is critical. This is particularly relevant for processes like CO2 reduction or organic synthesis where the potential must be optimized to maximize selectivity and energy efficiency.
The significant enthalpic stabilization of the copper(II) complex of 1,4,8,12-tetraazacyclopentadecane makes it a preferred precursor for applications demanding high stability. This includes the preparation of robust catalysts that can withstand harsh process conditions or the formulation of stable copper-containing materials where leaching of the metal ion must be minimized.
Given its demonstrated ability to form stable and well-characterized organochromium(III) complexes, this macrocycle is an excellent choice for fundamental research aimed at elucidating reaction mechanisms in organometallic chemistry. Its use can provide a reliable and reproducible platform for kinetic and mechanistic investigations.
Irritant